N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0811709
InChI: InChI=1S/C18H15FN2O3S/c1-23-14-6-8-15(9-7-14)24-10-17(22)21-18-20-16(11-25-18)12-2-4-13(19)5-3-12/h2-9,11H,10H2,1H3,(H,20,21,22)
SMILES: COC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Molecular Formula: C18H15FN2O3S
Molecular Weight: 358.4 g/mol

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide

CAS No.:

Cat. No.: VC0811709

Molecular Formula: C18H15FN2O3S

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide -

Specification

Molecular Formula C18H15FN2O3S
Molecular Weight 358.4 g/mol
IUPAC Name N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide
Standard InChI InChI=1S/C18H15FN2O3S/c1-23-14-6-8-15(9-7-14)24-10-17(22)21-18-20-16(11-25-18)12-2-4-13(19)5-3-12/h2-9,11H,10H2,1H3,(H,20,21,22)
Standard InChI Key BWGLVDRMTSNMQP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Canonical SMILES COC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F

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